Cas no 213407-11-5 (Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride)

Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride is a chiral intermediate with applications in pharmaceutical synthesis, particularly in the production of bioactive compounds. The presence of both the 4-chlorophenyl and ester functional groups enhances its utility as a building block for drug development. The hydrochloride salt form improves stability and handling, ensuring consistent reactivity in synthetic processes. Its structural features allow for further functionalization, making it valuable for constructing complex molecules. The compound is typically characterized by high purity and well-defined stereochemistry, which is critical for precise medicinal chemistry applications. Proper storage under controlled conditions is recommended to maintain its integrity.
Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride structure
213407-11-5 structure
Product Name:Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride
CAS No:213407-11-5
MF:C11H15Cl2NO2
MW:264.148301362991
CID:4711076
PubChem ID:15615078
Update Time:2025-10-25

Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride
    • Baclofen Methyl Ester Hydrochloride
    • methyl 4-amino-3-(4-chlorophenyl)butanoate;hydrochloride
    • Inchi: 1S/C11H14ClNO2.ClH/c1-15-11(14)6-9(7-13)8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H
    • InChI Key: XLJRVNXVBJCANH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(CN)CC(=O)OC.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 203
  • Topological Polar Surface Area: 52.3

Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride Pricemore >>

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Additional information on Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride

Methyl 4-amino-3-(4-chlorophenyl)butanoate Hydrochloride: An Overview

Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride (CAS No. 213407-11-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has garnered attention for its potential therapeutic properties and its role in the development of novel drugs.

The chemical structure of methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride consists of a butanoate ester linked to a 4-chlorophenyl group and an amino group. The presence of these functional groups imparts specific chemical and biological properties that make it an attractive candidate for various pharmaceutical applications. The hydrochloride salt form enhances its solubility and stability, making it suitable for formulation in drug delivery systems.

Recent studies have explored the potential of methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride in the treatment of various diseases. One notable area of research is its use as a potential anti-inflammatory agent. In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride could be a valuable lead compound in the development of new anti-inflammatory drugs.

Furthermore, the compound has shown promise in neuropharmacology. Research has indicated that methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride may have neuroprotective effects, potentially useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies have demonstrated that it can reduce oxidative stress and inhibit apoptosis in neuronal cells, thereby protecting them from damage.

In addition to its therapeutic potential, methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride is also being investigated for its use as a research tool. Its ability to modulate specific biological pathways makes it a valuable reagent for studying cellular processes and signaling mechanisms. For instance, it has been used to investigate the role of certain enzymes and receptors in cellular signaling pathways, providing insights into the underlying mechanisms of various diseases.

The synthesis of methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride involves several well-documented chemical reactions. The process typically starts with the preparation of the corresponding carboxylic acid, followed by esterification to form the methyl ester. The amino group is then introduced through amination reactions, and the final step involves converting the free base to the hydrochloride salt form. This synthetic route is highly reproducible and can be scaled up for industrial production.

The safety profile of methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride is an important consideration for its use in pharmaceutical applications. Preclinical toxicology studies have shown that it has a favorable safety profile with low toxicity at therapeutic doses. However, as with any new compound, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.

In conclusion, methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride (CAS No. 213407-11-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for the development of new drugs targeting inflammatory diseases, neurodegenerative disorders, and other conditions. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, highlighting its significance in the field.

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